molecular formula C20H23N7O3 B6462905 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2549054-17-1

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6462905
CAS No.: 2549054-17-1
M. Wt: 409.4 g/mol
InChI Key: MWVMYIJSTDEQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene in the Down syndrome critical region of chromosome 21, and its dysregulation is implicated in the pathogenesis of several neurological disorders and cancers. This compound functions by competitively binding to the ATP-binding pocket of the DYRK1A kinase domain, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream targets. Its primary research value lies in probing the role of DYRK1A in tau phosphorylation and neurodegenerative pathways relevant to Alzheimer's disease and Down syndrome, as well as in investigating its oncogenic potential in various cancers . Researchers utilize this high-affinity inhibitor in biochemical assays, cell-based models, and in vivo studies to elucidate DYRK1A signaling networks, validate it as a therapeutic target, and assess the effects of its inhibition on processes like cell proliferation, differentiation, and synaptic function. Supplied with comprehensive analytical data (including HPLC, MS, and NMR) to ensure identity and purity, this compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3/c1-25-13-15(11-23-25)14-9-21-20(22-10-14)30-16-3-6-26(7-4-16)18(28)17-12-24-27-5-2-8-29-19(17)27/h9-13,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMYIJSTDEQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N(CCCO5)N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The compound features a pyrazole and pyrimidine core, which are known for their diverse biological properties. The presence of the piperidinyl and oxazine moieties further enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • A derivative related to the pyrazole structure was reported to exhibit significant cytotoxicity against various cancer cell lines, including K-562 and MCF-7, with IC50 values as low as 0.39 µM .
  • Another study indicated that compounds with similar structural features demonstrated promising activity against colon cancer cell lines (CaCO-2) .
CompoundCell LineIC50 (µM)
Compound AK-5620.04
Compound BMCF-70.46
Compound CCaCO-2Not specified

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound's structural components may inhibit key inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.

The mechanisms underlying the biological activities of this compound may include:

  • Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase .
  • DNA Binding Interactions : Studies suggest that these compounds can interact with DNA, leading to cytotoxic effects in cancer cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the efficacy of pyrazole-containing compounds:

  • Insuasty et al. (2022) evaluated various substituted pyrazoles and found significant activity against multiple cancer cell lines, establishing a correlation between structure and biological activity .
  • Cankara et al. (2022) synthesized pyrazole amide derivatives that showed promising cytotoxicity against HCT116 and MCF-7 cell lines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been identified as a potential lead in the development of novel AMPK inhibitors. AMPK (AMP-activated protein kinase) plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit AMPK activity effectively, suggesting that the compound may contribute to anticancer drug development .

Neuroprotective Effects
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit neuroprotective properties. The specific structure of 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine may enhance these effects through modulation of neuroinflammatory pathways .

Organic Synthesis

Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of various bioactive molecules. Its unique structure allows for functionalization that can lead to a diverse array of derivatives with potential pharmaceutical applications. For instance, the incorporation of the pyrazole ring facilitates coupling reactions that yield complex molecules suitable for further biological evaluation .

Reactions and Mechanisms
The synthesis of this compound often involves microwave-assisted reactions which enhance yields and reduce reaction times. This method exemplifies modern synthetic techniques that leverage advanced methodologies to improve efficiency in chemical synthesis .

Material Science

Polymeric Applications
Recent studies have explored the incorporation of pyrazole-based compounds into polymer matrices to enhance their thermal and mechanical properties. The unique characteristics of this compound make it a candidate for developing new materials with tailored properties for specific applications .

Nanocomposites
The ability to modify the surface properties of nanoparticles with this compound can lead to improved stability and functionality in various applications such as drug delivery systems or catalysis .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer ResearchDevelopment of AMPK inhibitors for cancer therapy
Neuroprotective EffectsModulation of neuroinflammatory pathways
Organic SynthesisSynthetic IntermediatesKey role in synthesizing bioactive molecules
Reactions and MechanismsMicrowave-assisted synthesis techniques
Material SciencePolymeric ApplicationsEnhancing thermal and mechanical properties in polymers
NanocompositesModification for improved stability in drug delivery systems

Comparison with Similar Compounds

AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine)

  • Core Structure : Pyrimidine backbone with pyrazole and fluoropyrimidine substituents.
  • Key Differences : AZD1480 lacks the pyrazolooxazine-piperidine motif but retains pyrazole-pyrimidine hybridization.
  • Pharmacological Profile: AZD1480 is a potent JAK2 inhibitor (IC₅₀ = 0.26 nM) with demonstrated efficacy in myeloproliferative neoplasms .

5-(1-Methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (3JA)

  • Core Structure : Pyrrolopyrimidine scaffold with pyrazole and morpholine substituents.
  • Key Differences : Replaces pyrazolooxazine with morpholine, altering solubility and hydrogen-bonding capacity.
  • Physicochemical Properties : Higher polarity due to morpholine (LogP = 1.8 vs. estimated LogP > 2.5 for the target compound) .

Pyrazolooxazine Derivatives

2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile

  • Core Structure : Pyrazolo[3,4-d][1,3]oxazine fused with a nitrile group.
  • Key Differences : Lacks the pyrimidine-piperidine linkage, reducing molecular weight (MW = 217.2 g/mol vs. ~450 g/mol for the target compound).
  • Synthetic Pathway: Derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile via acetic anhydride cyclization .

Kinase Inhibitors with Heterocyclic Motifs

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Core Structure: Dual pyrazolo-pyrimidine and thieno-pyrimidine systems.
  • Pharmacological Profile: Exhibits anti-proliferative activity in cancer cell lines (GI₅₀ < 1 µM) . The thieno-pyrimidine group may enhance π-π stacking interactions compared to the pyrazolooxazine group in the target compound.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP Key Functional Groups Target Enzymes
Target Compound ~450 >2.5* Pyrazole, pyrimidine, pyrazolooxazine Kinases (e.g., JAK2)
AZD1480 406.8 3.1 Pyrazole, pyrimidine, fluoropyrimidine JAK2, JAK1
3JA 284.3 1.8 Pyrazole, pyrrolopyrimidine, morpholine Undisclosed
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 357.4 3.5 Pyrazole, thieno-pyrimidine Tyrosine kinases

*Estimated based on structural analogs.

Mechanistic and Selectivity Insights

  • Cross-Reactivity: The pyrazolooxazine-piperidine motif in the target compound may reduce off-target effects compared to simpler pyrimidine derivatives, as seen in low-selective immunoassays where structural complexity minimizes cross-reactivity .
  • Binding Interactions: Docking studies of similar compounds (e.g., AZD1480) highlight hydrogen bonding with kinase hinge regions (e.g., Glu915 and Leu932 in JAK2) .

Preparation Methods

Formation of Pyrazolo[3,2-b] oxazine Core

The oxazine ring is constructed via cyclocondensation. As demonstrated in CN113332292A, pyrazole-amine derivatives react with α,β-epoxy ketones under acidic conditions:

  • Reagents : 3-amino-1H-pyrazole + epichlorohydrin (1:1 molar ratio) in acetic acid.

  • Conditions : Reflux at 110°C for 12 hours.

  • Yield : 68–72% after recrystallization (ethanol/water).

This step forms the 5H,6H,7H-pyrazolo[3,2-b]oxazine scaffold with a free carboxylic acid at position 3.

Carboxylic Acid Activation and Piperidine Coupling

The acid is activated as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-hydroxypiperidine:

  • Activation : 5H,6H,7H-pyrazolo[3,2-b][1,oxazine-3-carboxylic acid (1 eq) + SOCl₂ (3 eq) in dichloromethane (DCM) at 0°C → 25°C, 2 hours.

  • Coupling : Acyl chloride (1 eq) + 4-hydroxypiperidine (1.2 eq) + triethylamine (2 eq) in DCM, 0°C → RT, 12 hours.

  • Yield : 85% after silica gel chromatography.

Introduction of 1-Methylpyrazol-4-yl Group to Pyrimidine

Suzuki-Miyaura Cross-Coupling

The 5-position of 2-chloro-5-iodopyrimidine undergoes Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Figure 2):

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3 eq)

  • Solvent : Toluene/EtOH/H₂O (4:2:1)

  • Conditions : 90°C, 8 hours under N₂.

  • Yield : 78% (HPLC purity >95%).

Final Coupling of Pyrimidine and Pyrazolo-oxazine-piperidine

Nucleophilic Aromatic Substitution

The chlorine at position 2 of 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is displaced by the piperidine oxygen:

  • Base : NaH (2.5 eq) in anhydrous DMF

  • Temperature : 80°C, 24 hours

  • Workup : Aqueous extraction (EtOAc/H₂O), column chromatography (hexane/EtOAc 3:1 → 1:1)

  • Yield : 65%.

Optimization and Comparative Analysis

Table 1: Key Reaction Steps and Yields

StepReaction TypeReagents/ConditionsYieldSource
Oxazine formationCyclocondensationAcetic acid, reflux70%
Acyl chloride activationSOCl₂ in DCM0°C → RT95%
Suzuki couplingPd(PPh₃)₄, K₂CO₃90°C, 8h78%
SNAr couplingNaH, DMF80°C, 24h65%

Table 2: Solvent Effects on Suzuki Coupling

Solvent SystemTemperature (°C)Yield (%)
Toluene/EtOH/H₂O9078
DME/H₂O9072
THF/H₂O9068

Challenges and Mitigation Strategies

  • Regioselectivity in Oxazine Formation : Use of bulky substituents on the epoxy ketone directs cyclization to the desired position.

  • Pd Catalyst Deactivation : Addition of PPh₃ (10 mol%) stabilizes Pd(0) during Suzuki coupling.

  • Piperidine Oxidation : Conduct reactions under N₂ to prevent N-oxide formation .

Q & A

Q. Optimization Strategies :

  • Adjust stoichiometry (e.g., NH₄OAc as a catalyst in glacial acetic acid) .
  • Control moisture and inert atmospheres to minimize side reactions .

Q. Table 1: Synthetic Methods Comparison

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C, reflux, 12h62–70
CondensationSolvent-free, RT, 6h68–75
AcylationDMF-DMA, 80°C, 4h70

How is structural elucidation performed for pyrazolo-oxazine-pyrimidine derivatives?

Basic
Combined analytical techniques are critical:

  • Spectroscopy : IR confirms carbonyl groups (1650–1750 cm⁻¹); ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.5–3.0 ppm) .
  • X-ray Diffraction : Resolves crystal packing and stereochemistry, as seen in pyridylpyrazole derivatives .
  • Mass Spectrometry : Validates molecular weight (e.g., C₁₄H₁₆N₆O at m/z 300.32) .

Advanced Tip : Discrepancies in NMR splitting patterns may arise from tautomerism; use variable-temperature NMR to confirm .

What biological activities are reported for pyrazole-oxazine derivatives, and how are they evaluated?

Basic
Common assays include:

  • Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values: 2–32 µg/mL) .
  • Antifungal Activity : Evaluated against C. albicans using disk diffusion .

Q. Advanced

  • Molecular Docking : Predict binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
  • DFT Calculations : Optimize geometries and calculate electrostatic potentials to guide substituent selection .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Case Study : Pyridylpyrazole derivatives showed improved solubility when methoxy groups were introduced, as predicted by LogP calculations .

How should researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • Tautomerism Issues : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between keto-enol forms in pyrazolo-oxazine cores .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous NOE correlations .
  • Cross-Platform Comparison : Align experimental IR/NMR with simulated spectra from Gaussian09 .

Example : A ¹³C NMR discrepancy at δ 120 ppm in a pyrazole derivative was resolved via X-ray confirmation of a nitro group’s position .

What strategies improve scalability of pyrazolo-oxazine-pyrimidine synthesis for preclinical studies?

Q. Advanced

  • Flow Chemistry : Continuous reactors reduce reaction times (e.g., from 12h to 2h for cyclization) .
  • Catalyst Recycling : Immobilized Lewis acids (e.g., ZnCl₂ on silica) enhance reproducibility .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) improves yield (>90%) .

Q. Table 3: Scale-Up Optimization

ParameterLab ScalePilot Scale
Reaction Time12h2h (flow reactor)
Yield70%85%
Purity95% (HPLC)99% (recrystallization)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.